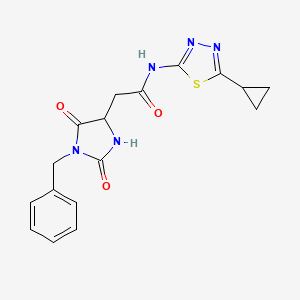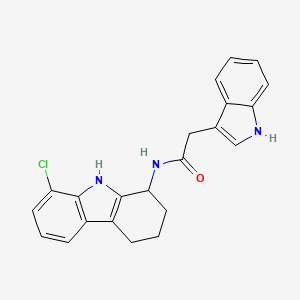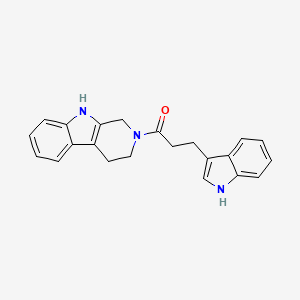![molecular formula C22H25N3O2 B10994853 1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B10994853.png)
1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound includes the following steps:
Formation of the indole core: This is achieved by reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
N-alkylation: The indole core is then alkylated using methyl iodide to introduce the 1-methyl group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide: This compound has a similar structure but with a phenylsulfonyl group instead of a phenylbutanoyl group.
1-pentyl-3-(1-naphthoyl)indole (JWH-018): A synthetic cannabinoid with a different substituent pattern on the indole ring.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-phenylbutanoylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-25-16-19(18-11-5-6-12-20(18)25)22(27)24-15-14-23-21(26)13-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-12,16H,7,10,13-15H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
YBKSFFPTWXDDAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide](/img/structure/B10994777.png)


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10994793.png)

![1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine](/img/structure/B10994801.png)
![ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B10994802.png)
![methyl {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B10994806.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine](/img/structure/B10994809.png)
![N-(1-benzylpiperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10994813.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B10994828.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10994836.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994839.png)
![methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10994841.png)
